5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core substituted with a 4-ethoxyphenyl group and a 4-(furan-2-carbonyl)piperazine moiety. The triazolothiazole scaffold is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-3-31-17-8-6-16(7-9-17)19(20-22(30)28-23(33-20)24-15(2)25-28)26-10-12-27(13-11-26)21(29)18-5-4-14-32-18/h4-9,14,19,30H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOJBCZBSPINEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thioamides.
Introduction of the thiazole ring: This step may involve the reaction of the triazole intermediate with a suitable thiourea derivative.
Attachment of the piperazine ring: This can be done by reacting the intermediate with a piperazine derivative under basic conditions.
Incorporation of the furan ring: This step involves the acylation of the piperazine intermediate with furan-2-carbonyl chloride.
Final assembly: The final compound is obtained by reacting the intermediate with 4-ethoxyphenylmethyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Interacting with receptors: Modulating signal transduction pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other critical functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound from : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Structural Differences :
- Replaces the furan-2-carbonyl group with a 3-chlorophenyl substituent on the piperazine ring.
- Adds a 3-methoxy group to the ethoxyphenyl ring.
- Higher molecular weight (MW: ~567 g/mol vs. target compound’s estimated ~510 g/mol) may reduce solubility.
Triazolothiadiazoles from and
- Core Structure : [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles vs. triazolothiazole in the target compound.
- Key Features :
- Comparison :
Thiazolopyrimidine Derivative ()
- Structure : Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Key Differences :
- A fused thiazolopyrimidine core instead of triazolothiazole.
- Contains 4-chlorophenyl and methoxycarbonyl groups.
- Relevance :
Bioactivity Trends
- Antifungal Potential: Triazolothiadiazoles () show docking affinity for fungal enzymes, suggesting the target compound’s furan-carbonyl group could mimic similar interactions .
- Kinase Inhibition : Piperazine moieties (as in ’s AZD5153) are prevalent in kinase inhibitors, hinting at possible kinase modulation by the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
Overview
The compound 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule notable for its diverse biological activities. It features a unique combination of structural elements, including a triazole ring, a thiazole ring, a piperazine ring, and a furan moiety. This article examines its biological activity based on recent research findings.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
- Cellular Effects : The compound may disrupt critical cellular functions such as division and apoptosis, leading to potential therapeutic effects in disease contexts.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of triazole and thiazole derivatives. For instance:
| Compound | IC50 (µg/mL) | Activity Description |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Significant cytotoxicity against cancer cell lines |
| Compound 10 | 1.98 ± 1.22 | Notable antiproliferative effects |
The presence of electron-donating groups on the phenyl ring has been linked to enhanced cytotoxic activity in various thiazole derivatives. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly influence efficacy against cancer cells .
Anticonvulsant Activity
Thiazole-containing compounds have also been studied for their anticonvulsant properties. A related compound demonstrated high efficacy in eliminating tonic extensor phases in animal models:
| Compound | ED50 (mg/kg) | Efficacy Description |
|---|---|---|
| Compound 1 | 100% protection | Effective in preventing seizures |
The SAR analysis revealed that structural modifications can lead to enhanced anticonvulsant activity .
Antimicrobial Activity
Some derivatives of the compound have shown promising results against Mycobacterium tuberculosis. For example:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Compound 6e | 1.35 - 2.18 | Significant anti-tubercular activity |
| Compound 7e | 40.32 | Moderate activity with low toxicity |
These findings suggest that the compound could be further developed as an anti-tubercular agent .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of triazole-thiazole derivatives, the compound exhibited potent antiproliferative effects against several cancer cell lines including Jurkat and HT-29 cells. The IC50 values were comparable to those of established chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic candidate .
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant properties of thiazole derivatives demonstrated that the compound effectively reduced seizure duration and frequency in animal models. The results emphasize the importance of structural modifications for enhancing therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
